molecular formula C18H15NO5S2 B2968739 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate CAS No. 896302-60-6

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate

Cat. No.: B2968739
CAS No.: 896302-60-6
M. Wt: 389.44
InChI Key: ARWKXCFJDOGYBH-UHFFFAOYSA-N
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Description

The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate features a 4-oxo-4H-pyran core substituted at position 3 with a 4-methoxybenzoate ester. A thioether bridge connects the pyran ring to a 4-methylthiazole moiety at position 2.

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S2/c1-11-9-25-18(19-11)26-10-14-7-15(20)16(8-23-14)24-17(21)12-3-5-13(22-2)6-4-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWKXCFJDOGYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a thiazole ring, a pyran ring, and a methoxybenzoate group, which may contribute to its diverse biological properties. Research has indicated its potential applications in antimicrobial and anticancer therapies, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C16H16N2O4SC_{16}H_{16}N_2O_4S, and it possesses the following structural characteristics:

  • Thiazole Ring : Contributes to the compound's interaction with biological targets.
  • Pyran Ring : Plays a role in the compound's overall binding affinity.
  • Methoxybenzoate Group : Enhances the compound's lipophilicity and potential for cellular uptake.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies involving thiazole derivatives have demonstrated activity against various Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 1600 µg/mL, with minimum inhibitory concentrations (MICs) typically between 100 and 400 µg/mL .

CompoundMIC (µg/mL)Activity Type
Thiazole Derivative A200Antibacterial
Thiazole Derivative B400Antifungal

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that thiazole-containing compounds can inhibit the proliferation of various cancer cell lines. For example, derivatives similar to this compound have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as PPARγ .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring may interact with enzymes, inhibiting their activity.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
  • Cellular Uptake : The methoxy group enhances lipophilicity, facilitating better cellular penetration.

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with significant reductions in bacterial viability observed at specific concentrations .
  • Cancer Cell Line Studies : In vitro assays on breast cancer cell lines revealed that compounds with similar structures could reduce cell viability by over 50% at concentrations as low as 10 µM, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name Substituent on Benzoate Additional Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity (Reported)
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate (Target) 4-methoxy None C₁₈H₁₅NO₅S₂ ~413.44* Not explicitly reported
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate 5-bromo, 2-chloro Halogen substituents C₁₇H₁₁BrClNO₄S₂ 472.8 Not reported
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-methoxybenzoate 5-chloro, 2-methoxy Thiadiazole with propionamido group C₁₉H₁₆ClN₃O₆S₂ 481.9 Antimicrobial (inferred from class)
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methoxybenzoate 3-methoxy Thiadiazole with thiophene carboxamido group C₂₁H₁₅N₃O₆S₃ 501.6 Not reported
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate 2-chloro, 5-nitro Imidazole instead of thiazole C₁₈H₁₃ClN₂O₆S ~420.83* Not reported

*Calculated based on molecular formula.

Key Structural and Functional Differences

In contrast, halogenated analogs (e.g., 5-bromo-2-chloro in ) introduce electron-withdrawing groups, which may increase reactivity or alter pharmacokinetics. Nitro and thiophene substituents (e.g., in ) could enhance π-π stacking or hydrogen-bonding interactions with biological targets.

Heterocyclic Modifications :

  • Replacement of the 4-methylthiazole with a 1-methylimidazole () or thiadiazole () alters electronic properties and steric bulk, impacting target selectivity.

Biological Activity Trends :

  • While explicit data for the target compound is lacking, analogs with thiadiazole-thiophene groups () or chloro-nitro substituents () are often associated with enhanced antimicrobial or anti-inflammatory activities .

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